molecular formula C13H17NO3 B2569350 (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate CAS No. 1022961-45-0

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate

Cat. No.: B2569350
CAS No.: 1022961-45-0
M. Wt: 235.283
InChI Key: IJYPOTKUAMDQOP-UHFFFAOYSA-N
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Description

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4210(2,5)]non-7-ene-3-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its tricyclic structure may allow it to bind to specific proteins or nucleic acids, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with comparable structures, such as:

  • Tricyclo[4.2.1.0(2,5)]nonane derivatives
  • Azabicyclo[3.2.1]octane derivatives
  • Tetracyclic compounds with related frameworks

Uniqueness

What sets (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate apart is its specific combination of functional groups and its racemic nature. This combination provides unique reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 4-oxo-3-azatricyclo[4.2.1.02,5]non-7-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h4-5,7-10H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPOTKUAMDQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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